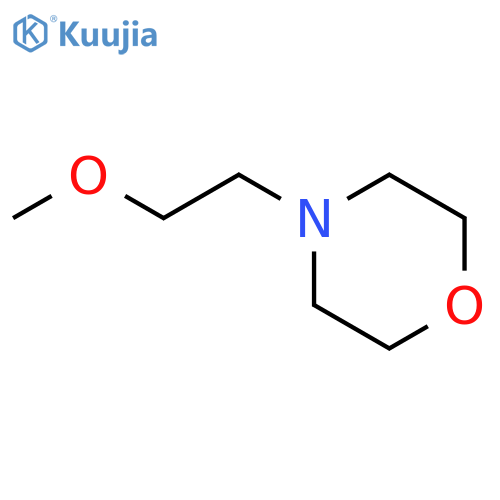Cas no 10220-23-2 (4-(2-Methoxyethyl)morpholine)

4-(2-Methoxyethyl)morpholine structure
商品名:4-(2-Methoxyethyl)morpholine
4-(2-Methoxyethyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 4-(2-Methoxyethyl)morpholine
- 4-(2-methoxyethyl)-morpholin
- 4-(3-AMINOPROPYL)MORPHOLINE
- Einecs 233-531-3
- Morpholine, 4-(2-methoxyethyl)-
- SCHEMBL81823
- SH6Z2E9JPB
- SCHEMBL1706396
- D95625
- N-2-methoxyethylmorpholine
- DTXSID1065003
- JAEQOSKUYPMJAT-UHFFFAOYSA-N
- AKOS015915304
- AS-60718
- 10220-23-2
- NS00023120
- FT-0656695
- DTXCID3032709
-
- MDL: MFCD16038734
- インチ: InChI=1S/C7H15NO2/c1-9-5-2-8-3-6-10-7-4-8/h2-7H2,1H3
- InChIKey: JAEQOSKUYPMJAT-UHFFFAOYSA-N
- ほほえんだ: COCCN1CCOCC1
計算された属性
- せいみつぶんしりょう: 145.11000
- どういたいしつりょう: 145.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 81.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.7A^2
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- 密度みつど: 0.974
- ふってん: 181.4 °C at 760 mmHg
- フラッシュポイント: 58.9 °C
- 屈折率: 1.44
- PSA: 21.70000
- LogP: -0.09710
4-(2-Methoxyethyl)morpholine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449036988-5g |
4-(2-Methoxyethyl)morpholine |
10220-23-2 | 95% | 5g |
$475.20 | 2023-09-04 | |
| Chemenu | CM163961-5g |
4-(2-methoxyethyl)morpholine |
10220-23-2 | 95% | 5g |
$54 | 2023-01-13 | |
| Chemenu | CM163961-25g |
4-(2-methoxyethyl)morpholine |
10220-23-2 | 95% | 25g |
$159 | 2023-01-13 | |
| eNovation Chemicals LLC | D950935-5g |
Morpholine, 4-(2-methoxyethyl)- |
10220-23-2 | 98% | 5g |
$100 | 2025-02-20 | |
| eNovation Chemicals LLC | K85428-100g |
4-(2-methoxyethyl)morpholine |
10220-23-2 | 97% | 100g |
$719 | 2025-02-24 | |
| A2B Chem LLC | AA08723-5g |
Morpholine, 4-(2-methoxyethyl)- |
10220-23-2 | 98%+;RG | 5g |
$64.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D950935-5g |
Morpholine, 4-(2-methoxyethyl)- |
10220-23-2 | 98% | 5g |
$100 | 2024-07-28 | |
| eNovation Chemicals LLC | K85428-100g |
4-(2-methoxyethyl)morpholine |
10220-23-2 | 97% | 100g |
$719 | 2024-05-23 | |
| eNovation Chemicals LLC | D950935-5g |
Morpholine, 4-(2-methoxyethyl)- |
10220-23-2 | 98% | 5g |
$100 | 2025-02-28 | |
| eNovation Chemicals LLC | D950935-25g |
Morpholine, 4-(2-methoxyethyl)- |
10220-23-2 | 98% | 25g |
$175 | 2024-07-28 |
4-(2-Methoxyethyl)morpholine 関連文献
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
10220-23-2 (4-(2-Methoxyethyl)morpholine) 関連製品
- 2038-03-1(4-(2-Aminoethyl)morpholine)
- 622-40-2(N-(2-Hydroxyethyl)morpholine)
- 3033-62-3(bis(2-dimethylaminoethyl)ether)
- 140-82-9(2-(2-Diethylaminoethoxy)ethanol)
- 70384-51-9(Tris(dioxa-3,6-heptyl)amine)
- 6425-39-4(2,2-Dimorpholinodiethylether)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:10220-23-2)4-(2-甲氧基乙基)吗啉

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ